

Technical Guide: Spectroscopic Analysis of 8-Dodecyn-1-ol

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 8-Dodecyn-1-ol

CAS No.: 41589-71-3

Cat. No.: B13422076

[Get Quote](#)

Introduction & Structural Context

- Compound Name: **8-Dodecyn-1-ol**[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)
- CAS Number: 41589-71-3[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[7\]](#)[\[8\]](#)[\[11\]](#)
- Molecular Formula: C
H
O[\[1\]](#)
- Molecular Weight: 182.31 g/mol [\[1\]](#)
- Structural Role: A long-chain fatty alcohol containing an internal alkyne at the C8 position.[\[1\]](#)
It serves as the immediate precursor to (Z)-8-dodecen-1-ol via partial hydrogenation.[\[1\]](#)

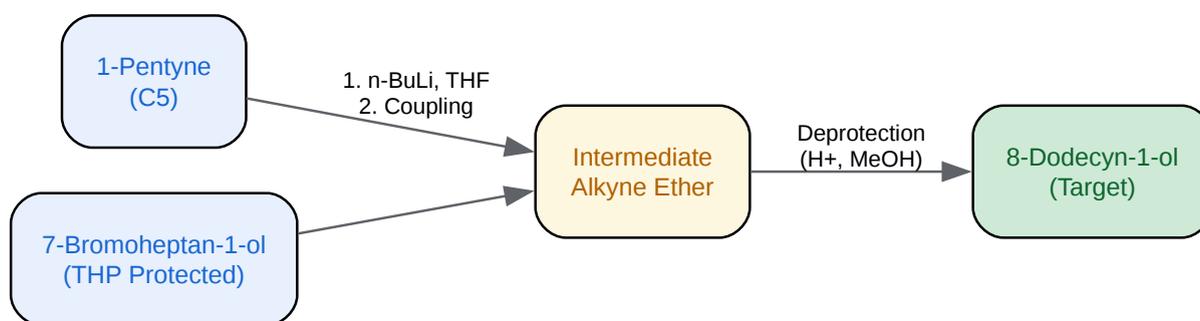
Analytical Challenge: The primary challenge is distinguishing the internal alkyne from terminal alkyne isomers and the subsequent alkene product.[\[1\]](#) Spectroscopic validation relies on the absence of vinylic protons (

H NMR), the presence of specific propargylic shifts, and characteristic mass spectral fragmentation.[\[1\]](#)

Synthesis & Formation Pathway

Understanding the synthesis aids in identifying potential impurities (e.g., unreacted starting materials).[1] The standard industrial route involves the alkylation of a 1-pentyne metallo-

-haloalcohol.[1]



[Click to download full resolution via product page](#)

Figure 1: Convergent synthesis of **8-Dodecyn-1-ol** via alkyne alkylation.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR Data (300 MHz, CDCl₃)

)

The proton spectrum is characterized by the absence of vinylic protons (5.3–5.5 ppm) and the presence of deshielded propargylic methylene groups.[1]

Shift (, ppm)	Multiplicity	Integration	Assignment	Structural Insight
3.64	Triplet (Hz)	2H	C1-H	Characteristic CH -OH (deshielded by oxygen).[1]
2.13	Multiplet	4H	C7-H , C10-H	Propargylic protons. Key diagnostic signal. Shifts from ~1.3 to 2.1 due to the triple bond anisotropy.[1]
1.56	Multiplet	2H	C2-H	-protons to the hydroxyl group. [1]
1.47	Multiplet	4H	C6-H , C11-H	-protons to the alkyne.[1]
1.30 – 1.40	Broad Multiplet	6H	C3, C4, C5-H	Bulk methylene chain (overlapping).[1]
0.96	Triplet (Hz)	3H	C12-H	Terminal methyl group.[1]

Critical Validation Point: Ensure the integration ratio of the propargylic signal (2.13 ppm) to the hydroxymethyl signal (3.64 ppm) is exactly 2:1. Any deviation suggests incomplete alkylation or presence of saturated alcohol impurities.[1]

C NMR Data (75 MHz, CDCl₃)

)
The carbon spectrum confirms the internal nature of the triple bond (shifts at ~80 ppm vs ~68/84 ppm for terminal alkynes).[1]

Shift (, ppm)	Assignment	Note
80.2, 79.8	C8, C9 (Alkyne)	Characteristic internal alkyne carbons.[1] Absence of peaks at 130 ppm confirms no alkene contamination.
63.0	C1 (CH OH)	Primary alcohol carbon.[1]
32.8	C2	Standard aliphatic chain.
29.0 – 29.4	C3–C5	Bulk methylenes.
22.5	C11	Methylene adjacent to terminal methyl.
18.7, 18.5	C7, C10	Propargylic carbons. Shielded relative to bulk alkanes due to -effect of the triple bond.[1]
13.5	C12 (CH)	Terminal methyl.[1]

Infrared (IR) Spectroscopy

The IR spectrum is most useful for confirming the alcohol functionality and the absence of terminal alkyne features.[1]

- 3300 – 3400 cm

(Broad, Strong): O-H stretching vibration (H-bonded).[1]

- 2930, 2855 cm

(Strong): C-H asymmetric and symmetric stretching (alkane chain).[1]

- 2200 – 2250 cm

(Weak/Absent): C

C stretching.[1]

- Note: In internal alkynes like **8-dodecyn-1-ol**, the dipole moment change across the pseudo-symmetric triple bond is minimal, making this band very weak or invisible.[1] Do not use the absence of this peak to rule out the alkyne.

- Absence of 3300 cm

(Sharp): Lack of

C-H stretch confirms the alkyne is internal, not terminal.[1]

Mass Spectrometry (MS)

Method: GC-MS (Electron Impact, 70 eV).[1]

- Molecular Ion (M

):

182 (Often weak or not observed due to rapid dehydration).[1]

- Diagnostic Base Peak:

- 164 (M - 18): Loss of water [M - H

O]

[1] This is typically the highest mass peak observed clearly.[1]

- Fragmentation Pattern:

- 135, 121, 107, 93: Series of hydrocarbon fragments (C

H

or similar) characteristic of unsaturated chains.[1]

- 31: [CH

OH]

(Characteristic of primary alcohols).[1]

- 55, 67, 81: Characteristic alkenyl/alkynyl fragments.[1]

Experimental Protocol: Sample Preparation

NMR Preparation

- Solvent: Use CDCl

(Chloroform-d) containing 0.03% TMS as an internal standard.[1]

- Concentration: Dissolve 10–15 mg of **8-Dodecyn-1-ol** in 0.6 mL of solvent.
- Filtration: If the sample appears cloudy (common with long-chain alcohols due to aggregation or salts), filter through a small plug of glass wool into the NMR tube.[1]
- Acquisition: Run standard 1D proton (16 scans) and carbon (256-512 scans) experiments.

GC-MS Preparation

- Derivatization (Optional but Recommended): To improve peak shape and volatility, convert the alcohol to its trimethylsilyl (TMS) ether using BSTFA + 1% TMCS.[1]

- Reaction: R-OH + BSTFA

R-O-Si(Me)

.[1]

- Result: The M

shifts to 254, providing a much stronger molecular ion signal for confirmation.[1]

References

- Odinokov, V. N., et al. (1987).[1] "Insect Pheromones and Their Analogs. XIII. Synthesis of Dodec-8E-enyl and Dodec-8Z-enyl Acetates." *Chemistry of Natural Compounds*, 23(3), 372–374.[1]
- BenchChem. (n.d.).[1] "(Z)-8-Dodecen-1-ol Product Description and Precursor Data." BenchChem Database. [1]
- ChemicalBook. (n.d.).[1] "**8-Dodecyn-1-ol** CAS 41589-71-3." [1][3][4][7][8][11] ChemicalBook Registry.[1]
- NIST Mass Spec Data Center. (2023). "General Fragmentation of Long-Chain Alkynols." NIST Chemistry WebBook.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. lookchem.com [lookchem.com]
- 2. chemhub.com [chemhub.com]
- 3. Page loading... [guidechem.com]
- 4. chemhub.com [chemhub.com]
- 5. archives.federalregister.gov [archives.federalregister.gov]
- 6. ¹³C NMR Chemical Shifts of Unbranched Alk-2-yn-1-ols, ω-Alkyn-1-ols and 'Internal' Alkyn-1-ols. | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 7. gwalioroid.com [gwalioroid.com]
- 8. gwalioroid.com [gwalioroid.com]
- 9. (Z)-8-DODECEN-1-YL ACETATE synthesis - chemicalbook [chemicalbook.com]
- 10. archives.federalregister.gov [archives.federalregister.gov]

- 11. Windsor Road – FRAME3D [frame3d.co.uk]
- To cite this document: BenchChem. [Technical Guide: Spectroscopic Analysis of 8-Dodecyn-1-ol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13422076#8-dodecyn-1-ol-spectroscopic-data-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com